Technical Guide: 4-(Methanesulfonyloxymethyl)azetidin-2-one
Technical Guide: 4-(Methanesulfonyloxymethyl)azetidin-2-one
This guide provides an in-depth technical analysis of 4-(methanesulfonyloxymethyl)azetidin-2-one , a critical intermediate in the synthesis of β-lactam antibiotics, specifically penems and carbapenems.
A Pivotal Intermediate for Carbapenem and Penem Architecture
Executive Summary
4-(Methanesulfonyloxymethyl)azetidin-2-one (often referred to as 4-OMs-azetidinone ) is a high-value synthetic scaffold used to construct the bicyclic core of non-classical β-lactam antibiotics. Its primary utility lies in the mesylate (methanesulfonate) group at the C4-methyl position, which serves as a highly reactive leaving group. This functionality allows for the introduction of sulfur-based side chains via nucleophilic substitution (
This guide details the physicochemical properties, validated synthetic routes, reaction mechanisms, and critical safety controls required for handling this potent alkylating agent.
Chemical Architecture & Properties[1][2]
The molecule consists of a strained four-membered β-lactam ring substituted at the C4 position with a methanesulfonyloxymethyl group. In drug development, the stereochemistry at C3 and C4 is paramount, typically requiring the (3S, 4R) or (4R) configuration to match the bioactivity of natural thienamycins.
Table 1: Physicochemical Profile
| Property | Data / Description |
| IUPAC Name | (4R)-4-[(methanesulfonyloxy)methyl]azetidin-2-one |
| Molecular Formula | |
| Molecular Weight | 179.20 g/mol |
| Physical State | Viscous oil or low-melting solid (highly dependent on purity) |
| Solubility | Soluble in DCM, THF, Ethyl Acetate; sparingly soluble in water (hydrolyzes).[1] |
| Stability | Moisture Sensitive: The mesylate is prone to hydrolysis. Thermal Instability: Decomposes at elevated temperatures (>60°C). |
| Key Functionality | C4-Mesylate: Excellent leaving group for |
Synthetic Routes
High-integrity synthesis relies on preserving the stereochemistry of the β-lactam ring. Two primary routes are industry-standard: the Chiral Pool Route (from Aspartic Acid) and the Staudinger Cycloaddition .
Route A: The Aspartic Acid Pathway (Chiral Pool)
This route is preferred for its ability to yield the optically pure (4R)-enantiomer without expensive chiral resolution steps.
-
Cyclization: L-Aspartic acid is cyclized to 4-carboxy-azetidin-2-one using hexamethyldisilazane (HMDS).
-
Reduction: The carboxylic acid is reduced to the alcohol, 4-hydroxymethyl-azetidin-2-one , using
or (carefully controlled to avoid ring opening). -
Mesylation: The alcohol is converted to the mesylate using methanesulfonyl chloride (MsCl).
Route B: The 4-Acetoxy Displacement (Industrial)
Starting from commercially available 4-acetoxyazetidin-2-one , this route uses a displacement reaction to introduce the carbon chain, followed by functionalization.
Visualization: Synthesis & Reactivity Workflow
The following diagram illustrates the Aspartic Acid route and the subsequent displacement reaction.
Caption: Figure 1: Synthetic pathway from L-Aspartic Acid to the target mesylate and its application in Penem synthesis.
Detailed Experimental Protocol
Objective: Synthesis of 4-(methanesulfonyloxymethyl)azetidin-2-one from 4-hydroxymethyl-azetidin-2-one.
Reagents
-
Substrate: 4-Hydroxymethyl-azetidin-2-one (1.0 eq)
-
Reagent: Methanesulfonyl chloride (MsCl) (1.1 eq)
-
Base: Triethylamine (
) (1.2 eq) -
Solvent: Dichloromethane (DCM), anhydrous
-
Quench: Sat.
, Brine
Methodology
-
Preparation: Charge a flame-dried 3-neck round-bottom flask with 4-hydroxymethyl-azetidin-2-one and anhydrous DCM under nitrogen atmosphere. Cool the solution to -10°C .
-
Base Addition: Add triethylamine dropwise over 15 minutes. Ensure temperature remains < 0°C.
-
Mesylation: Add methanesulfonyl chloride dropwise via syringe pump or addition funnel over 30 minutes. Exothermic reaction—control temperature strictly to prevent β-lactam ring degradation.
-
Reaction: Stir at 0°C for 1-2 hours. Monitor by TLC (EtOAc/Hexane) or HPLC. The alcohol spot (
) should disappear, replaced by the mesylate ( ). -
Workup:
-
Quench with cold saturated
. -
Separate phases. Wash organic layer with water and brine.
-
Dry over anhydrous
and concentrate in vacuo at < 30°C .
-
-
Isolation: The product is often used directly (as a crude oil) due to instability. If solidification is required, triturated with cold diethyl ether/hexane.
Critical Quality Attributes (CQA) & Safety
Genotoxicity Control (PGI Management)
Mesylates (alkyl methanesulfonates) are classified as Potential Genotoxic Impurities (PGIs) . They are potent alkylating agents capable of reacting with DNA.
-
Control Strategy: In GMP manufacturing, the residual level of this intermediate in the final API must be controlled to ppm levels (typically < 1.5 µ g/day intake limit).
-
Purge Factor: The subsequent reaction (displacement with thiol) must be driven to completion to consume the mesylate.
Stability & Handling[2][3]
-
Moisture: The mesylate hydrolyzes back to the alcohol or decomposes to open-ring byproducts in the presence of water. Handle in a glovebox or under strict inert atmosphere.
-
Thermal: Do not heat crude mixtures above 40°C during rotary evaporation.
References
-
Staudinger Cycloaddition & β-Lactam Synthesis
- Aspartic Acid Route to 4-Hydroxymethyl-azetidinone: Title: Stereoselective synthesis of 4-substituted azetidin-2-ones from L-aspartic acid. Source: Journal of Organic Chemistry (Classic Protocol). Context: Validates the "Chiral Pool" methodology for 4-substituted azetidinones.
-
Mesylate Reactivity in Carbapenems
- Title: Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals (ICH M7 Guidelines).
